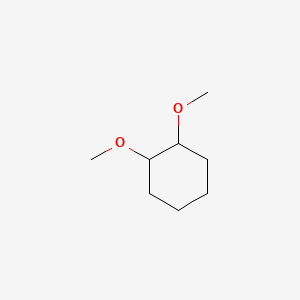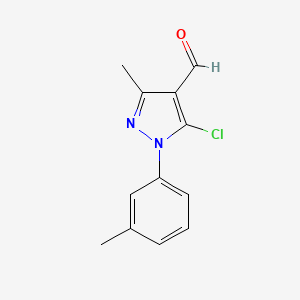
5-chloro-3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at position 5, a methyl group at position 3, and a carbaldehyde group at position 4, along with a 3-methylphenyl substituent at position 1
Méthodes De Préparation
The synthesis of 5-chloro-3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylhydrazine with 3-chloro-2-butanone to form the corresponding hydrazone intermediate. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or acetic acid, for several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
5-Chloro-3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde group at position 4 can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at position 5 can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
5-Chloro-3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde has found applications in various scientific research fields:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex pyrazole derivatives, which are used in the development of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its structural features make it a promising candidate for the development of novel drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-chloro-3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
5-Chloro-3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds to highlight its uniqueness:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound lacks the 3-methylphenyl substituent at position 1, which may affect its chemical properties and biological activities.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide: The carboxamide group at position 4 introduces different hydrogen bonding interactions, potentially affecting its biological activity.
These comparisons highlight the structural variations and their potential impact on the compound’s properties and applications .
Propriétés
Formule moléculaire |
C12H11ClN2O |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
5-chloro-3-methyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11ClN2O/c1-8-4-3-5-10(6-8)15-12(13)11(7-16)9(2)14-15/h3-7H,1-2H3 |
Clé InChI |
AAMDRNQYVNYYJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


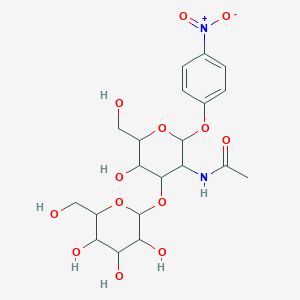


![5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12323638.png)
![[6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12323646.png)
![(1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.0^{1,13.0^{2,10.0^{4,8]icosa-2,4(8),9,15-tetraen-14-one](/img/structure/B12323650.png)
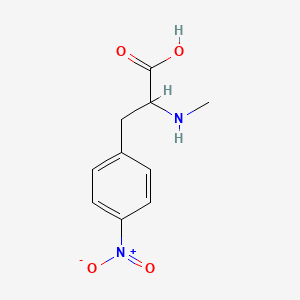
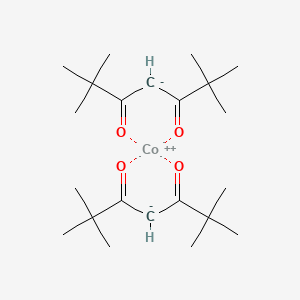
![1-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid](/img/structure/B12323663.png)
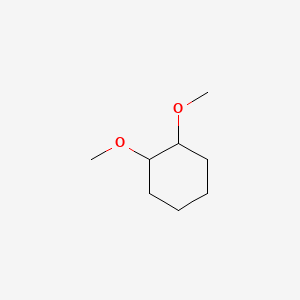
![6-Methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol](/img/structure/B12323675.png)
![2-(19-Fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12323681.png)

